Isopropyliden-proscillaridin [German]
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Overview
Description
Isopropyliden-proscillaridin is a cardiac glycoside derived from the plant species Drimia maritima (also known as Scilla maritima). It is known for its potent effects on the heart and is used in the treatment of certain heart conditions. The compound is a derivative of proscillaridin A, which is known for its ability to inhibit the sodium-potassium ATPase pump, leading to increased intracellular calcium levels and enhanced cardiac contractility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyliden-proscillaridin involves several steps, starting from the extraction of proscillaridin A from Drimia maritima. The extracted proscillaridin A is then subjected to a series of chemical reactions to introduce the isopropylidene group. This typically involves the use of reagents such as acetone and acid catalysts under controlled conditions to achieve the desired modification .
Industrial Production Methods
Industrial production of isopropyliden-proscillaridin follows similar synthetic routes but on a larger scale. The process involves the extraction of proscillaridin A in bulk, followed by its chemical modification in large reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The industrial process also includes purification steps such as crystallization and chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Isopropyliden-proscillaridin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying biological activities.
Reduction: Reduction reactions can modify the glycosidic bonds in the compound, altering its pharmacological properties.
Common Reagents and Conditions
Common reagents used in the reactions of isopropyliden-proscillaridin include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of isopropyliden-proscillaridin include various oxidized, reduced, and substituted derivatives. These products are often studied for their potential therapeutic applications and biological activities .
Scientific Research Applications
Isopropyliden-proscillaridin has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of glycoside modifications on biological activity.
Biology: Investigated for its role in modulating cellular processes, particularly in cardiac cells.
Medicine: Explored for its potential use in treating heart conditions such as atrial fibrillation and heart failure.
Industry: Utilized in the development of new cardiac drugs and as a reference compound in pharmaceutical research .
Mechanism of Action
The primary mechanism of action of isopropyliden-proscillaridin involves the inhibition of the sodium-potassium ATPase pump. This inhibition leads to an increase in intracellular sodium levels, which in turn causes an increase in intracellular calcium levels through the sodium-calcium exchanger. The elevated calcium levels enhance cardiac contractility, making the compound effective in treating certain heart conditions. Additionally, isopropyliden-proscillaridin has been shown to induce apoptosis in cancer cells by modulating calcium signaling pathways and activating apoptotic proteins .
Comparison with Similar Compounds
Isopropyliden-proscillaridin is similar to other cardiac glycosides such as digoxin and ouabain. it has unique properties that make it distinct:
Digoxin: Like isopropyliden-proscillaridin, digoxin inhibits the sodium-potassium ATPase pump but has a different glycosidic structure, leading to variations in pharmacokinetics and therapeutic effects.
Ouabain: Ouabain also inhibits the sodium-potassium ATPase pump but is less commonly used in clinical practice due to its narrow therapeutic window and higher toxicity
Isopropyliden-proscillaridin’s unique isopropylidene modification may offer advantages in terms of stability and bioavailability compared to other cardiac glycosides .
Properties
CAS No. |
21590-25-0 |
---|---|
Molecular Formula |
C33H46O8 |
Molecular Weight |
570.7 g/mol |
IUPAC Name |
5-[(3S,10R,13R,14S,17R)-14-hydroxy-3-[[(4S,7R)-7-hydroxy-2,2,6-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]oxy]-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one |
InChI |
InChI=1S/C33H46O8/c1-18-26(35)27-28(41-30(2,3)40-27)29(38-18)39-21-10-13-31(4)20(16-21)7-8-24-23(31)11-14-32(5)22(12-15-33(24,32)36)19-6-9-25(34)37-17-19/h6,9,16-18,21-24,26-29,35-36H,7-8,10-15H2,1-5H3/t18?,21-,22+,23?,24?,26+,27?,28?,29+,31-,32+,33-/m0/s1 |
InChI Key |
DHXYKQBZTQTODL-LJSSCIMDSA-N |
Isomeric SMILES |
CC1[C@H](C2C([C@H](O1)O[C@H]3CC[C@@]4(C5CC[C@@]6([C@H](CC[C@@]6(C5CCC4=C3)O)C7=COC(=O)C=C7)C)C)OC(O2)(C)C)O |
Canonical SMILES |
CC1C(C2C(C(O1)OC3CCC4(C5CCC6(C(CCC6(C5CCC4=C3)O)C7=COC(=O)C=C7)C)C)OC(O2)(C)C)O |
Origin of Product |
United States |
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